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Compound of Interest

Compound Name: 2,4,6-Tribromopyrimidine

Cat. No.: B1331206

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, structure, and
reactivity of 2,4,6-tribromopyrimidine, a versatile heterocyclic compound with significant
potential in medicinal chemistry and materials science. This document is intended for
researchers, scientists, and professionals in drug development seeking detailed information on
this key chemical intermediate.

Chemical Properties and Structure

2,4,6-Tribromopyrimidine is a halogenated derivative of pyrimidine, characterized by the
presence of three bromine atoms at the 2, 4, and 6 positions of the pyrimidine ring. These
electron-withdrawing bromine atoms significantly influence the chemical reactivity of the
molecule, making it a valuable precursor for the synthesis of a wide range of functionalized
pyrimidine derivatives.

Table 1: Physicochemical Properties of 2,4,6-
Tribromopyrimidine
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Property Value Source

Molecular Formula C4HBrsN2 --INVALID-LINK--

Molecular Weight 316.78 g/mol --INVALID-LINK--

Melting Point 108-113 °C [Various Suppliers]

N ) 369.1 °C at 760 mmHg

Boiling Point i --INVALID-LINK--
(Predicted)

Density 2.545 g/cm3 (Predicted) --INVALID-LINK--
Off-white to yellow crystalline ) )

Appearance [Various Suppliers]
powder

Table 2: Structural Identifiers for 2,4,6-
Tribromopyrimidine

Identifier Value

SMILES C1=C(N=C(N=C1Br)Br)Br

InChl INChl=1S/C4HBr3N2/c5-2-1-3(6)9-4(7)8-2/h1H
Synthesis

While a definitive, detailed experimental protocol for the direct synthesis of 2,4,6-
tribromopyrimidine is not readily available in the reviewed literature, a plausible and
commonly employed method involves the bromination of a suitable pyrimidine precursor, such
as barbituric acid (pyrimidine-2,4,6(1H,3H,5H)-trione). The synthesis of the analogous 2,4,6-
trichloropyrimidine from barbituric acid is well-documented and proceeds via reaction with
phosphorus oxychloride. A similar transformation using a brominating agent like phosphorus
oxybromide or a mixture of bromine and phosphorus pentabromide is a logical synthetic route.

Experimental Protocol: Hypothetical Synthesis of 2,4,6-
Tribromopyrimidine

Materials:
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Barbituric acid

Phosphorus oxybromide (POBr3)

Inert solvent (e.g., high-boiling point ether)

Sodium bicarbonate solution (saturated)

Anhydrous magnesium sulfate

Organic solvent for extraction (e.g., dichloromethane)
Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend
barbituric acid in an excess of phosphorus oxybromide.

Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). The
reaction progress should be monitored by thin-layer chromatography (TLC).

After completion of the reaction (typically several hours), cool the mixture to room
temperature.

Carefully pour the reaction mixture onto crushed ice to quench the excess phosphorus
oxybromide.

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution
until the effervescence ceases.

Extract the aqueous layer with dichloromethane (3 x 50 mL).
Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water
mixture) to afford 2,4,6-tribromopyrimidine as a crystalline solid.
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Spectroscopic Characterization (Predicted)

Specific experimental spectra for 2,4,6-tribromopyrimidine are not widely published.
However, based on the known spectroscopic properties of similar halogenated pyrimidines, the
following characteristics can be predicted.

Table 3: Predicted Spectroscopic Data for 2,4,6-
Tribromopyrimidine

Technique Predicted Data

1H-NMR (CDCls, 500 MHz) 5 ~7.5-8.0 ppm (singlet, 1H, H-5)

0 ~160-165 ppm (C2), 6 ~155-160 ppm (C4,

13C-NMR (CDCls, 125 MHz) C6). 5 ~110-115 ppm (C5)

v ~3100-3000 cm~1 (C-H stretch), ~1550-1400
IR (KBr) cm~1 (C=C, C=N stretching), ~800-700 cm~* (C-
Br stretch)

m/z ~316, 318, 320, 322 (M*, isotopic pattern
Mass Spec. (El) for 3 Br atoms), fragment ions corresponding to

the loss of Br atoms.

Reactivity and Applications in Drug Development

The three bromine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic
substitution (SNAr) reactions. This reactivity makes 2,4,6-tribromopyrimidine a valuable
scaffold for the synthesis of polysubstituted pyrimidines. The positions C4 and C6 are generally
more reactive towards nucleophiles than the C2 position. This differential reactivity allows for
sequential and regioselective substitution, enabling the construction of complex molecular
architectures.

2,4,6-Tribromopyrimidine serves as a key building block in the synthesis of various
biologically active molecules, particularly in the development of kinase inhibitors. The
pyrimidine core can act as a hinge-binding motif, interacting with the ATP-binding site of
kinases.
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Logical Workflow: Synthesis of a Hypothetical Kinase
Inhibitor

The following diagram illustrates a logical workflow for the synthesis of a substituted
aminopyrimidine, a common scaffold in kinase inhibitors, starting from 2,4,6-
tribromopyrimidine.

Sequential Nucleophilic Aromatic Substitution
Further Functionalization

100 gy Bioactive_Molecule

1. Amine Nucleophile 1 2. Amine Nucleophile 2
(e.g., Aniline derivative) (e.g., Piperazine derivative)
Base, Solvent, Heat Heat

Base, Solvent,

2,4,6-Tribromopyrimidine Intermediate_1 Final_Product

Click to download full resolution via product page
Caption: Synthetic workflow for a kinase inhibitor scaffold.

This generalized scheme highlights the sequential displacement of bromine atoms with
different amine nucleophiles, a common strategy to introduce molecular diversity and tune the
pharmacological properties of the final compound. The remaining bromine atom can be used
for further functionalization, for instance, through cross-coupling reactions.

Conclusion

2,4,6-Tribromopyrimidine is a highly functionalized and reactive building block with significant
applications in organic synthesis, particularly for the development of novel pharmaceuticals. Its
well-defined reactivity allows for the controlled synthesis of a wide array of substituted
pyrimidine derivatives. This guide provides a foundational understanding of its properties and
synthetic utility, aiming to facilitate its use in research and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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